molecular formula C11H12O4 B168401 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 111376-50-2

3-[3-(Methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B168401
CAS No.: 111376-50-2
M. Wt: 208.21 g/mol
InChI Key: OFPPVELHHQODQJ-UHFFFAOYSA-N
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Description

3-[3-(Methoxycarbonyl)phenyl]propanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the esterification of 3-(3-carboxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(3-methoxycarbonylphenyl)acrylic acid using palladium on charcoal as a catalyst. This method offers high yields and is suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[3-(Methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

    3-(3-Carboxyphenyl)propanoic acid: Contains a carboxyl group instead of a methoxycarbonyl group, affecting its solubility and reactivity.

Uniqueness: 3-[3-(Methoxycarbonyl)phenyl]propanoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and potential applications. This functional group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific research and industrial purposes.

Biological Activity

3-[3-(Methoxycarbonyl)phenyl]propanoic acid, with the molecular formula C₁₁H₁₂O₄, is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Weight : 196.22 g/mol
  • Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, influencing its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxycarbonyl group enhances hydrogen bonding capabilities, which can affect binding affinity and the overall activity of the compound in biological systems. The precise pathways and targets are contingent upon the context of its application, including potential roles in drug development and therapeutic interventions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic processes, which could be beneficial in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits enzymes related to metabolism

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in modulating inflammatory responses .

Comparison with Similar Compounds

The unique methoxycarbonyl group distinguishes this compound from similar compounds like:

  • 3-(3-Methoxyphenyl)propanoic acid : Lacks the methoxycarbonyl group, exhibiting different reactivity.
  • 3-(3-Carboxyphenyl)propanoic acid : Contains a carboxylic group affecting solubility and biological interactions.

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPPVELHHQODQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111376-50-2
Record name 3-[3-(methoxycarbonyl)phenyl]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-methoxycarbonyl-cinnamic acid (15.0 g) and sodium carbonate (7.7 g) in water (200 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.5 g) for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 81° C.
Name
3-methoxycarbonyl-cinnamic acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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